molecular formula C11H15BrN2O2 B2631036 3-(BOC-Amino)-5-bromopicoline CAS No. 1211538-57-6

3-(BOC-Amino)-5-bromopicoline

Cat. No.: B2631036
CAS No.: 1211538-57-6
M. Wt: 287.157
InChI Key: FZEYTKWKUSLYOQ-UHFFFAOYSA-N
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Description

3-(BOC-Amino)-5-bromopicoline is a chemical compound that features a bromine atom and a tert-butoxycarbonyl (BOC) protected amino group attached to a picoline ring. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BOC-Amino)-5-bromopicoline typically involves the protection of the amino group with a BOC group followed by bromination. The general synthetic route can be summarized as follows:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

    Bromination: The protected amino compound is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is typically conducted in an inert solvent like carbon tetrachloride or chloroform.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(BOC-Amino)-5-bromopicoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The BOC group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).

    Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent (e.g., dichloromethane).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands in solvents like toluene or ethanol.

Major Products

    Substitution: Products with the bromine atom replaced by the nucleophile.

    Deprotection: The free amine derivative.

    Coupling: Biaryl or diarylamine derivatives.

Scientific Research Applications

3-(BOC-Amino)-5-bromopicoline is utilized in various scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(BOC-Amino)-5-bromopicoline depends on its specific application:

    In Medicinal Chemistry: The compound may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors.

    In Organic Synthesis: The BOC group protects the amino functionality during reactions, preventing unwanted side reactions and allowing for selective transformations.

Comparison with Similar Compounds

Similar Compounds

    3-(BOC-Amino)-5-chloropicoline: Similar structure but with a chlorine atom instead of bromine.

    3-(BOC-Amino)-5-iodopicoline: Similar structure but with an iodine atom instead of bromine.

    3-(BOC-Amino)-5-fluoropicoline: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

3-(BOC-Amino)-5-bromopicoline is unique due to the presence of the bromine atom, which offers distinct reactivity compared to other halogenated derivatives. Bromine is more reactive in substitution and coupling reactions compared to chlorine and fluorine, making this compound particularly useful in synthetic applications.

Properties

IUPAC Name

tert-butyl N-(5-bromo-2-methylpyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-7-9(5-8(12)6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEYTKWKUSLYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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